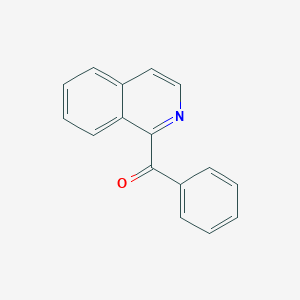

Isoquinolin-1-yl(phenyl)methanone

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolin-1-yl(phenyl)methanone can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds via cyclization under acidic conditions to form the isoquinoline ring . Another method involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. These methods often employ metal catalysts such as nickel or palladium to facilitate the cyclization reactions. The use of environmentally friendly solvents and conditions is also a focus in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-yl(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form this compound oxides.

Reduction: Reduction reactions can convert it into isoquinolin-1-yl(phenyl)methanol.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

Oxidation: this compound oxides.

Reduction: Isoquinolin-1-yl(phenyl)methanol.

Substitution: Various substituted this compound derivatives depending on the reagents used.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis:

Isoquinolin-1-yl(phenyl)methanone serves as a crucial building block in the synthesis of complex molecules. It is utilized in the development of isoquinoline derivatives, which are known for their broad biological activities. The compound can undergo various chemical transformations, including oxidation and reduction, leading to the formation of different derivatives that retain biological activity.

Coordination Chemistry:

As a ligand, this compound can coordinate with metal ions, forming complexes that are useful in catalysis and material science. Its coordination properties allow it to stabilize metal centers, facilitating reactions that are essential in organic synthesis.

Biological Applications

Anticancer Activity:

Research indicates that this compound and its derivatives exhibit significant anticancer properties. For instance, studies have shown that specific derivatives induce oxidative stress and apoptosis in cancer cells through mechanisms involving DNA damage. A notable case study demonstrated its effectiveness against Ehrlich solid carcinoma in mice models, where treatment led to marked tumor reduction.

Antimicrobial Properties:

The compound has also been investigated for its antimicrobial activities. Derivatives of this compound have shown efficacy against various pathogens, making them potential candidates for the development of new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance .

Enzyme Interaction Studies:

this compound is utilized as a probe in biochemical assays to study enzyme interactions. Its ability to modulate enzyme activity makes it a valuable tool for understanding biochemical pathways and developing enzyme inhibitors.

Medical Applications

Drug Development:

The compound has been identified as a lead structure in drug development for treating diseases such as cancer and inflammation. Its structural features allow for modifications that can enhance its therapeutic efficacy while reducing side effects. Clinical studies are ongoing to evaluate its safety and effectiveness in human subjects.

Industrial Applications

Production of Dyes and Pigments:

this compound finds applications in the industrial sector for the production of dyes and pigments. Its chemical stability and reactivity make it suitable for creating colorants used in various materials.

Summary Table of Applications

| Field | Application | Case Study/Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Used in synthesis of isoquinoline derivatives |

| Coordination Chemistry | Ligand formation with metal ions | Stabilizes metal centers for catalysis |

| Biology | Anticancer activity | Induces oxidative stress; effective against Ehrlich carcinoma |

| Antimicrobial properties | Effective against various pathogens | |

| Enzyme interaction studies | Modulates enzyme activity; used as a biochemical probe | |

| Medicine | Drug development | Lead compound for cancer and inflammation treatments |

| Industry | Production of dyes and pigments | Utilized in colorant manufacturing |

Mechanism of Action

The mechanism of action of isoquinolin-1-yl(phenyl)methanone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death . Additionally, it may interact with other cellular targets to exert its anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

Isoquinolin-1-yl(phenyl)methanone can be compared with other similar compounds such as:

Quinoline derivatives: These compounds also contain a nitrogen heterocycle and exhibit similar biological activities, including antimicrobial and anticancer properties.

Isoquinoline derivatives: These compounds share the isoquinoline core structure and are used in similar applications in medicine and industry.

List of Similar Compounds

- Quinoline

- Isoquinoline

- 1-Benzoylisoquinoline

- 1-Benzoylisochinolin

This compound stands out due to its unique combination of the isoquinoline and phenyl groups, which contribute to its distinct chemical and biological properties.

Biological Activity

Isoquinolin-1-yl(phenyl)methanone, a compound with the molecular formula C16H13NO, belongs to the isoquinoline family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is characterized by a unique structure that combines an isoquinoline ring with a phenylmethanone moiety. This structural arrangement contributes to its potential biological applications, particularly in medicinal chemistry.

This compound exhibits various mechanisms of action that underlie its biological effects:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is implicated in metabolic regulation and diabetes .

- Induction of Apoptosis : Research indicates that isoquinoline derivatives can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This effect is crucial for the development of anticancer therapies .

- Antimicrobial Activity : this compound has shown promising results against various microbial strains, suggesting its potential as an antimicrobial agent .

Biological Activities

Anticancer Properties

this compound has demonstrated significant anticancer activity in various studies. For example:

- Cell Lines : In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest.

- Animal Models : Research involving animal models, such as mice with Ehrlich solid carcinoma, has indicated that isoquinolin derivatives can reduce tumor size and improve survival rates .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies have reported effective inhibition against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Fungal Activity : Isoquinolin derivatives have also shown antifungal activity against clinical isolates, indicating their broad-spectrum antimicrobial potential .

Case Studies

-

Anticancer Activity in Mice

- A study evaluated the effects of this compound on mice models with induced tumors. Results showed a significant reduction in tumor volume and an increase in apoptosis markers compared to control groups.

- Antimicrobial Efficacy

Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isoquinolin-1-yl(phenyl)methanone, and how do reaction conditions influence yield?

Q. How is this compound characterized spectroscopically?

Methodological Answer: Structural confirmation relies on multinuclear NMR (¹H, ¹³C), IR, and mass spectrometry. For example:

- ¹H NMR (CDCl₃): δ 8.61 (d, J = 5.6 Hz, aromatic H), 7.48 (m, phenyl H) .

- IR : Key peaks at 1663 cm⁻¹ (C=O stretch) and 1596 cm⁻¹ (aromatic C=C) .

- MS : Molecular ion [M⁺] at m/z 313.3924 (C₂₂H₁₉NO) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Use PPE (gloves, lab coat, goggles) to avoid inhalation/skin contact.

- In case of exposure: Rinse eyes/skin with water for 15+ minutes; consult a physician and provide the SDS (CAS 89409-15-4) .

- Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

Methodological Answer:

- Use SHELXL for small-molecule refinement: Input .hkl files from diffraction data, define space groups (e.g., P2₁/c), and optimize parameters (Uiso, bond distances/angles).

- Validate with R-factor (< 5%) and goodness-of-fit (GOF ≈ 1.0). For twinned crystals, employ SHELXD for structure solution .

Q. What strategies are used to evaluate the compound’s biological activity (e.g., antimicrobial)?

Methodological Answer:

- Antimicrobial Assays :

- Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination).

- Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO < 1% v/v).

- Anticancer Screening : Use MTT assay on cancer cell lines (e.g., MCF-7), with IC₅₀ calculation via nonlinear regression .

Q. How are ADMET properties predicted for this compound derivatives?

Methodological Answer:

- ADMET Prediction Tools : Use QSPR models or software (e.g., SwissADME) to assess:

- Lipophilicity (logP < 5).

- Water solubility (LogS range: -5 to -6).

- BBB permeability (Caco-2 assay; logPapp > -5.15).

- Validate with in vitro assays (e.g., hepatic microsomal stability) .

Q. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., MAPK inhibitors).

- QSAR Models : Derive regression equations linking substituent electronic parameters (Hammett σ) to bioactivity .

Q. Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields?

Methodological Answer:

- Compare reaction scales (mg vs. kg), purity of starting materials, and analytical methods (HPLC vs. NMR).

- Reproduce conditions from literature (e.g., catalyst source, solvent grade) and document deviations .

Q. Why might NMR data vary across studies?

Methodological Answer:

Properties

IUPAC Name |

isoquinolin-1-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO/c18-16(13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-17-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWCIKACMBMJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864702 | |

| Record name | (Isoquinolin-1-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16576-23-1 | |

| Record name | 16576-23-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Isoquinolinyl phenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.